molecular formula C72H105N11O15 B12421920 Mal-Phe-C4-VC-PAB-MMAE

Mal-Phe-C4-VC-PAB-MMAE

Cat. No.: B12421920
M. Wt: 1364.7 g/mol
InChI Key: NGSQUXLVAHZKMZ-CZNGMLIJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Mal-Phe-C4-VC-PAB-MMAE is synthesized by conjugating monomethyl auristatin E to the Mal-Phe-C4-VC-PAB linker . The synthesis involves several steps, including the preparation of the linker and the subsequent conjugation to MMAE. The reaction conditions typically involve the use of organic solvents and specific catalysts to facilitate the conjugation process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Mal-Phe-C4-VC-PAB-MMAE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

Mal-Phe-C4-VC-PAB-MMAE has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Mal-Phe-C4-VC-PAB-MMAE include other antibody-drug conjugates that use different linkers or cytotoxic agents. Examples include:

Uniqueness

This compound is unique due to its specific linker and the use of monomethyl auristatin E as the cytotoxic agent. The Mal-Phe-C4-VC-PAB linker provides stability and specificity, ensuring that the cytotoxic agent is delivered directly to the target cancer cells . This targeted delivery minimizes off-target effects and enhances the therapeutic efficacy of the compound .

Properties

Molecular Formula

C72H105N11O15

Molecular Weight

1364.7 g/mol

IUPAC Name

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[4-[4-(2,5-dioxopyrrol-1-yl)phenyl]butanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate

InChI

InChI=1S/C72H105N11O15/c1-15-45(8)63(55(96-13)40-59(87)82-39-21-26-54(82)65(97-14)46(9)66(89)75-47(10)64(88)50-23-17-16-18-24-50)80(11)70(93)61(43(4)5)79-69(92)62(44(6)7)81(12)72(95)98-41-49-28-32-51(33-29-49)76-67(90)53(25-20-38-74-71(73)94)77-68(91)60(42(2)3)78-56(84)27-19-22-48-30-34-52(35-31-48)83-57(85)36-37-58(83)86/h16-18,23-24,28-37,42-47,53-55,60-65,88H,15,19-22,25-27,38-41H2,1-14H3,(H,75,89)(H,76,90)(H,77,91)(H,78,84)(H,79,92)(H3,73,74,94)/t45-,46+,47+,53-,54-,55+,60-,61-,62-,63-,64+,65+/m0/s1

InChI Key

NGSQUXLVAHZKMZ-CZNGMLIJSA-N

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCC4=CC=C(C=C4)N5C(=O)C=CC5=O

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCC4=CC=C(C=C4)N5C(=O)C=CC5=O

Origin of Product

United States

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